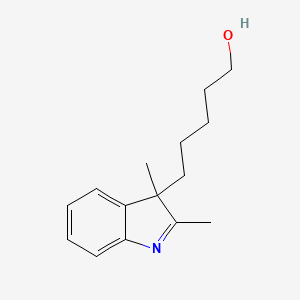

5-(2,3-Dimethyl-3h-indol-3-yl)pentan-1-ol

Beschreibung

BenchChem offers high-quality 5-(2,3-Dimethyl-3h-indol-3-yl)pentan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2,3-Dimethyl-3h-indol-3-yl)pentan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(2,3-dimethylindol-3-yl)pentan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO/c1-12-15(2,10-6-3-7-11-17)13-8-4-5-9-14(13)16-12/h4-5,8-9,17H,3,6-7,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBLBOXHVKRONA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C1(C)CCCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Literature review of 5-(2,3-Dimethyl-3h-indol-3-yl)pentan-1-ol as a synthetic intermediate

An In-Depth Technical Guide to 5-(2,3-Dimethyl-3H-indol-3-yl)pentan-1-ol as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-(2,3-Dimethyl-3H-indol-3-yl)pentan-1-ol, a unique heterocyclic compound with potential as a valuable synthetic intermediate in medicinal chemistry and materials science. While direct literature on this specific molecule is limited, this document extrapolates from established synthetic methodologies for C3-alkylated indoles to propose viable synthetic routes and explore its potential applications.

Introduction: The Significance of C3-Substituted Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Functionalization of the indole ring, particularly at the C3 position, is a key strategy for modulating the biological activity of these molecules. C3-alkylated indoles, for instance, are found in a wide array of pharmaceuticals and natural products with diverse therapeutic properties.[1][3] The title compound, 5-(2,3-Dimethyl-3H-indol-3-yl)pentan-1-ol, possesses a unique 3H-indole (indolenine) tautomeric form with a quaternary carbon at the C3 position, making it an intriguing building block for novel chemical entities.

This guide will delve into the physicochemical properties of 5-(2,3-Dimethyl-3H-indol-3-yl)pentan-1-ol, propose detailed synthetic methodologies based on established chemical principles, and discuss its potential as a versatile intermediate for the synthesis of more complex molecules.

Physicochemical Properties and Characterization

While extensive experimental data for 5-(2,3-Dimethyl-3H-indol-3-yl)pentan-1-ol is not widely published, some basic properties can be found in chemical supplier databases.[4]

| Property | Value | Source |

| CAS Number | 688338-89-8 | [4] |

| Molecular Formula | C15H21NO | [4] |

| Physical Form | Liquid | |

| Purity | 95% | |

| Storage Temperature | 2-8°C |

Spectroscopic Characterization (Expected):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two methyl groups at C2 and C3, the aliphatic chain of the pentanol moiety, and the aromatic protons of the indole ring. The hydroxyl proton of the alcohol will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the quaternary C3 carbon, the C2 carbon, the methyl groups, the carbons of the pentanol chain, and the aromatic carbons of the indole nucleus.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group, as well as C-H stretching and aromatic C=C stretching vibrations.

Synthesis Methodologies

Several synthetic strategies can be envisioned for the preparation of 5-(2,3-Dimethyl-3H-indol-3-yl)pentan-1-ol. The following sections outline plausible retrosynthetic analyses and detailed forward synthetic proposals.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to two primary strategies: the formation of the indole ring system via Fischer indole synthesis or the alkylation of a pre-formed indole nucleus at the C3 position.

Caption: Proposed workflow for Fischer Indole Synthesis.

Detailed Protocol:

-

Synthesis of 7-Hydroxy-7-methyloctan-2-one: This starting ketone can be prepared from commercially available materials through standard organic transformations.

-

Hydrazone Formation: Phenylhydrazine is condensed with 7-hydroxy-7-methyloctan-2-one in a suitable solvent like ethanol, often with catalytic acid, to form the corresponding phenylhydrazone.

-

Cyclization: The isolated phenylhydrazone is treated with a strong acid catalyst such as polyphosphoric acid (PPA) or sulfuric acid and heated to induce the-[5][5]sigmatropic rearrangement, followed by cyclization and elimination of ammonia to afford the target indole. The reaction conditions would need to be carefully controlled to favor the formation of the desired 2,3-disubstituted indole.

Causality: The Fischer indole synthesis is a powerful tool for creating substituted indoles because it allows for the introduction of substituents at the 2 and 3 positions based on the structure of the starting ketone. The choice of a strong acid catalyst is crucial for promoting the key sigmatropic rearrangement and subsequent cyclization steps.

Proposed Synthetic Route 2: C3-Alkylation of 2,3-Dimethylindole

Direct alkylation of a pre-formed indole at the C3 position is another common strategy. [6][7][8]This can be achieved through various methods, including Friedel-Crafts type reactions or transition metal-catalyzed processes.

Caption: Proposed C3-Alkylation strategies for 2,3-Dimethylindole.

Detailed Protocol (Friedel-Crafts Alkylation):

-

Activation of Alkylating Agent: A suitable 5-halopentan-1-ol derivative (e.g., 5-bromopentan-1-ol with a protected hydroxyl group) is treated with a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) to generate a carbocationic intermediate. [9]2. Nucleophilic Attack: 2,3-Dimethylindole acts as a nucleophile, attacking the electrophilic carbon at the C3 position.

-

Deprotection: The protecting group on the hydroxyl function is removed to yield the final product.

Causality: The electron-rich nature of the indole ring makes it susceptible to electrophilic attack, particularly at the C3 position. Lewis acids are employed to enhance the electrophilicity of the alkylating agent. [8]The "borrowing hydrogen" or "hydrogen autotransfer" strategy is a greener alternative that utilizes a catalyst to transiently oxidize an alcohol to an aldehyde, which then reacts with the indole, followed by reduction of the resulting intermediate. [6][7][10][11]

Application as a Synthetic Intermediate

The bifunctional nature of 5-(2,3-Dimethyl-3H-indol-3-yl)pentan-1-ol, possessing both a reactive indole nucleus and a primary alcohol, makes it a versatile intermediate for the synthesis of a variety of more complex molecules.

-

Derivatization of the Hydroxyl Group: The primary alcohol can be easily converted into other functional groups such as esters, ethers, halides, or azides, allowing for the introduction of diverse substituents and linking to other molecular fragments.

-

Modification of the Indole Ring: The indole nitrogen can be alkylated or acylated, and the aromatic ring can undergo further electrophilic substitution reactions, providing additional points for molecular diversification.

-

Synthesis of Potential Bioactive Compounds: Given the prevalence of the C3-substituted indole motif in biologically active compounds, this intermediate could serve as a precursor for the synthesis of novel analogs of existing drugs or new chemical entities for screening in various therapeutic areas, including oncology, neurology, and infectious diseases. [12][13][14]For instance, the pentanol side chain could be modified to mimic the side chains of known bioactive indole alkaloids.

Experimental Protocols (Hypothetical)

Protocol 1: Synthesis via Fischer Indole Synthesis

-

Step 1: Phenylhydrazone Formation.

-

To a solution of 7-hydroxy-7-methyloctan-2-one (1.0 eq) in ethanol (5 mL/mmol), add phenylhydrazine (1.05 eq).

-

Add a catalytic amount of glacial acetic acid (0.1 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain the phenylhydrazone.

-

-

Step 2: Cyclization.

-

Add the purified phenylhydrazone to polyphosphoric acid (10 eq by weight) at 80°C with vigorous stirring.

-

Heat the mixture to 120-140°C for 1-2 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the aqueous solution with a strong base (e.g., NaOH) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 5-(2,3-Dimethyl-1H-indol-3-yl)pentan-1-ol.

-

Protocol 2: Synthesis via Friedel-Crafts Alkylation

-

Protection of 5-bromopentan-1-ol: Protect the hydroxyl group of 5-bromopentan-1-ol with a suitable protecting group (e.g., as a silyl ether).

-

Alkylation Reaction:

-

Dissolve 2,3-dimethylindole (1.0 eq) and the protected 5-bromopentan-1-ol (1.2 eq) in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere.

-

Cool the solution to 0°C.

-

Add a Lewis acid such as BF₃·OEt₂ (1.1 eq) dropwise. [9] * Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane, dry the organic layer, and concentrate.

-

-

Deprotection:

-

Dissolve the crude protected product in a suitable solvent and treat with an appropriate deprotecting agent (e.g., TBAF for a silyl ether).

-

Purify the final product by column chromatography.

-

Conclusion

5-(2,3-Dimethyl-3H-indol-3-yl)pentan-1-ol represents a promising yet underexplored synthetic intermediate. The synthetic routes proposed in this guide, based on well-established indole chemistry, provide a solid foundation for its preparation in a laboratory setting. Its unique structure and bifunctionality open up numerous possibilities for the synthesis of novel and potentially bioactive molecules. Further research into the synthesis and applications of this compound is warranted and could lead to significant advancements in medicinal chemistry and materials science.

References

-

Synthesis of C3-Alkylated Indoles on DNA via Indolyl Alcohol Formation Followed by Metal-Free Transfer Hydrogenation. PubMed. [Link]

-

Synthesis of C3-Alkylated Indoles on DNA via Indolyl Alcohol Formation Followed by Metal-Free Transfer Hydrogenation. ACS Publications. [Link]

-

2,3-Disubstituted indoles from olefins and hydrazines via tandem hydroformylation–Fischer indole synthesis and skeletal rearrangement. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Ruthenium-Catalyzed Regio-Selective Synthesis of C3-Alkylated Indoles following Transfer Hydrogenation or Borrowing Hydrogen Strategy. ResearchGate. [Link]

-

Oxygen Dependent Switchable Selectivity during Ruthenium Catalyzed Selective Synthesis of C3-Alkylated Indoles and Bis(indolyl)methanes. The Journal of Organic Chemistry (ACS Publications). [Link]

-

Synthesis of 2,3-disubstituted indole on solid phase by the fischer indole synthesis. PubMed. [Link]

-

BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies. MDPI. [Link]

-

Exploration of Aberrant Behaviour of Grignard Reagents with Indole-3-carboxaldehyde: Application to the Synthesis of Turbomycin B and Vibrindole A Derivatives. ResearchGate. [Link]

-

Synthesis of 2,3-disubstituted indole on solid phase by the Fischer indole synthesis. PubMed. [Link]

-

Synthesis of 2,3-Disubstituted Indole on Solid Phase by the Fischer Indole Synthesis. ACS Combinatorial Science (ACS Publications). [Link]

-

Exploration of Aberrant Behaviour of Grignard Reagents with Indole-3-carboxaldehyde: Application to the Synthesis of Turbo. Thieme Connect. [Link]

-

Examples of biologically active C3‐substituted indoles. ResearchGate. [Link]

-

indole-3-aldehyde. Organic Syntheses Procedure. [Link]

-

Direct C3-functionalization of indoles with alpha-heteroaryl-substituted methyl alcohols via a metal-free hydrogen autotransfer-type reaction. ChemRxiv. [Link]

-

2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Frontiers. [Link]

-

Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. PMC. [Link]

-

Indole-3-acetic Acid. Organic Syntheses Procedure. [Link]

-

B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis. [Link]

-

BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies. PMC. [Link]

-

(A) Traditional method for the alkylation of indoles. (B) Hydrogen... ResearchGate. [Link]

-

Synthesis and Chemistry of Indole. Unknown Source. [Link]

-

Direct C3-functionalization of indoles with alpha-heteroaryl-substituted methyl alcohols via a metal-free hydrogen autotransfer-. ChemRxiv. [Link]

-

Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1. PMC. [Link]

-

(PDF) Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. ResearchGate. [Link]

- Process of producing indole-3-acetic acids.

-

A General Synthesis of Tris-Indole Derivatives as Potential Iron Chelators. PMC (NIH). [Link]

-

Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 a. Frontiers. [Link]

-

Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. PubMed. [Link]

-

5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. MDPI. [Link]

-

Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. PMC. [Link]

-

Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives. PubMed. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of C3-Alkylated Indoles on DNA via Indolyl Alcohol Formation Followed by Metal-Free Transfer Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-(2,3-Dimethyl-3H-indol-3-yl)pentan-1-ol | 688338-89-8 [sigmaaldrich.com]

- 5. 2,3-Disubstituted indoles from olefins and hydrazines via tandem hydroformylation–Fischer indole synthesis and skeletal rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Receptor Binding Assays of Indole Pentanol Derivatives

Introduction: The Pharmacological Significance of Indole Pentanol Derivatives

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1][2][3][4][5][6][7][8][9] Indole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, leading to their investigation for therapeutic applications in oncology, inflammation, and neurology.[5][7][8][10] A notable class of these compounds is the indole pentanol derivatives, which are characterized by an indole core with a pentyl chain, often at the N1 position. This structural motif is frequently associated with synthetic cannabinoids, which primarily target the cannabinoid receptors CB1 and CB2.[11][12][13][14][15] Additionally, the versatile indole structure allows for interactions with other receptor systems, most notably the serotonin (5-HT) receptors.[16][17]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro receptor binding assays for indole pentanol derivatives. We will delve into the principles of various assay formats, provide detailed, field-proven protocols for cannabinoid and serotonin receptor binding, and explain the rationale behind key experimental choices to ensure data integrity and reproducibility.

Understanding the Targets: Cannabinoid and Serotonin Receptors

The primary targets for many indole pentanol derivatives are G protein-coupled receptors (GPCRs), a large family of transmembrane proteins that play crucial roles in cellular signaling.[1][15][17]

-

Cannabinoid Receptors (CB1 and CB2): The CB1 receptor is predominantly expressed in the central nervous system, mediating the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found in the immune system and peripheral tissues. Synthetic cannabinoids often exhibit high affinity for both CB1 and CB2 receptors.[11][12][14]

-

Serotonin Receptors (5-HT): The serotonin receptor family is diverse, with multiple subtypes involved in regulating mood, cognition, and various physiological processes.[16][17] Certain indole derivatives have been shown to be potent ligands for 5-HT receptor subtypes, such as 5-HT1A and 5-HT2A.[17][18]

The choice of assay and experimental design will be dictated by the specific receptor of interest and the research question being addressed, whether it's determining binding affinity, selectivity, or mechanism of action.

Core Principles of In Vitro Receptor Binding Assays

Receptor binding assays are fundamental tools in pharmacology for quantifying the interaction between a ligand (e.g., an indole pentanol derivative) and its receptor. The most common types of assays include:

-

Radioligand Binding Assays: These assays utilize a radioactively labeled ligand to measure its binding to a receptor. They are highly sensitive and considered a gold standard for determining binding affinity (Kᵢ), receptor density (Bmax), and the dissociation constant (Kd).[12]

-

Fluorescence-Based Assays: These methods employ fluorescently labeled ligands or probes. They offer a non-radioactive alternative and are well-suited for high-throughput screening (HTS).

-

Homogeneous Time-Resolved Fluorescence (HTRF): HTRF is a robust technology that combines fluorescence resonance energy transfer (FRET) with time-resolved measurement, minimizing background interference and enhancing assay sensitivity.[10][16]

The selection of a particular assay format depends on factors such as the availability of labeled ligands, throughput requirements, and the specific information sought.

Experimental Workflows and Protocols

General Workflow for Receptor Binding Assays

The following diagram illustrates a generalized workflow for performing in vitro receptor binding assays.

Caption: General workflow for in vitro receptor binding assays.

Protocol 1: Radioligand Competition Binding Assay for Cannabinoid Receptors (CB1/CB2)

This protocol is designed to determine the binding affinity (Kᵢ) of indole pentanol derivatives for the CB1 and CB2 receptors using a competition binding assay format.

Principle:

In a competition binding assay, a fixed concentration of a radiolabeled ligand is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled test compound (the indole pentanol derivative). The test compound competes with the radioligand for binding to the receptor. By measuring the decrease in radioligand binding as the concentration of the test compound increases, the half-maximal inhibitory concentration (IC₅₀) can be determined. The IC₅₀ is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[4]

Materials:

-

Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.

-

Radioligand: [³H]CP-55,940 (a high-affinity, non-selective CB1/CB2 agonist).

-

Test Compounds: Indole pentanol derivatives dissolved in DMSO.

-

Non-specific Binding Control: A high concentration of a known unlabeled CB1/CB2 ligand (e.g., 10 µM WIN 55,212-2).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

-

Scintillation Cocktail.

-

96-well filter plates and a vacuum manifold.

-

Scintillation counter.

Step-by-Step Protocol:

-

Preparation of Reagents:

-

Prepare a dilution series of the indole pentanol test compounds in assay buffer. The final DMSO concentration should not exceed 1%.

-

Dilute the [³H]CP-55,940 in assay buffer to a final concentration of approximately 0.2 nM. This concentration is typically near the Kₔ of the radioligand for the receptors.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add 50 µL of assay buffer, 25 µL of [³H]CP-55,940, and 25 µL of the receptor membrane preparation.

-

Non-specific Binding Wells: Add 50 µL of the non-specific binding control (10 µM WIN 55,212-2), 25 µL of [³H]CP-55,940, and 25 µL of the receptor membrane preparation.

-

Competition Wells: Add 50 µL of the test compound dilutions, 25 µL of [³H]CP-55,940, and 25 µL of the receptor membrane preparation.

-

-

Incubation:

-

Incubate the plate at 30°C for 90 minutes with gentle agitation.

-

-

Separation of Bound and Free Radioligand:

-

Rapidly filter the contents of each well through the 96-well filter plate using a vacuum manifold.

-

Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

-

-

Detection:

-

Allow the filters to dry completely.

-

Add 50 µL of scintillation cocktail to each well.

-

Count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[4]

-

Data Presentation:

| Compound | Receptor | IC₅₀ (nM) | Kᵢ (nM) |

| Indole Pentanol A | CB1 | 15.2 | 7.8 |

| Indole Pentanol A | CB2 | 5.6 | 2.9 |

| Indole Pentanol B | CB1 | 120.5 | 61.8 |

| Indole Pentanol B | CB2 | 45.3 | 23.2 |

Protocol 2: Fluorescence Polarization (FP) Assay for Serotonin Receptors (e.g., 5-HT1A)

This protocol describes a fluorescence polarization assay to screen for and characterize the binding of indole pentanol derivatives to a serotonin receptor, such as 5-HT1A.

Principle:

Fluorescence polarization is based on the principle that a small fluorescent molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light.[3][11] When the tracer binds to a larger molecule, such as a receptor, its tumbling is slowed, leading to an increase in the polarization of the emitted light.[3][11] In a competition assay, an unlabeled test compound displaces the fluorescent tracer from the receptor, causing a decrease in fluorescence polarization.

Materials:

-

Receptor Source: Purified, soluble 5-HT1A receptor or cell membranes containing the receptor.

-

Fluorescent Tracer: A fluorescently labeled ligand with known affinity for the 5-HT1A receptor (e.g., a derivative of a known 5-HT1A ligand labeled with a suitable fluorophore like fluorescein or a red-shifted dye).

-

Test Compounds: Indole pentanol derivatives dissolved in DMSO.

-

Assay Buffer: Phosphate-buffered saline (PBS) or other suitable buffer that maintains receptor stability.

-

Black, low-binding 384-well microplates.

-

A microplate reader with fluorescence polarization capabilities.

Step-by-Step Protocol:

-

Assay Optimization:

-

Tracer Concentration: Determine the optimal concentration of the fluorescent tracer that gives a stable and robust fluorescence signal.

-

Receptor Concentration: Titrate the receptor concentration to find the amount that results in a significant shift in polarization upon tracer binding (typically aiming for 50-80% of the maximum binding window).

-

-

Preparation of Reagents:

-

Prepare a dilution series of the indole pentanol test compounds in assay buffer.

-

Prepare a working solution of the fluorescent tracer and the receptor at 2x their final assay concentrations.

-

-

Assay Setup (in a 384-well plate):

-

Add 10 µL of the test compound dilutions to the wells.

-

Add 10 µL of the 2x receptor/tracer mix to all wells.

-

Controls:

-

Minimum Polarization (Tracer only): Wells containing tracer and buffer without receptor.

-

Maximum Polarization (Tracer + Receptor): Wells containing tracer, receptor, and buffer with no test compound.

-

-

-

Incubation:

-

Incubate the plate at room temperature for 1-2 hours, protected from light. The incubation time should be sufficient to reach binding equilibrium.

-

-

Detection:

-

Measure the fluorescence polarization on a suitable plate reader. The reader excites the sample with polarized light and measures the intensity of the emitted light parallel and perpendicular to the excitation plane.

-

-

Data Analysis:

-

The instrument software will typically calculate the millipolarization (mP) values.

-

Plot the mP values against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

-

The Kᵢ can be calculated using a modified Cheng-Prusoff equation for FP assays.

-

Visualization of GPCR Signaling

The interaction of indole pentanol derivatives with their target GPCRs initiates a cascade of intracellular events. The following diagram depicts a simplified GPCR signaling pathway.

Sources

- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 4. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. iris.unict.it [iris.unict.it]

- 8. Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Behavioral pharmacology of novel synthetic indazole, indole, and benzimidazole cannabinoids in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthetic cannabinoids - Wikipedia [en.wikipedia.org]

- 11. Site Maintenance [test.deadiversion.usdoj.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemistry.mdma.ch [chemistry.mdma.ch]

- 15. mdpi.com [mdpi.com]

- 16. IN-VITRO AND IN-SILICO COMPUTATIONAL MODELLING OF THE CANNABINOID TYPE 1 AND SEROTONIN 2A CLASS A G PROTEIN – COUPLED RECEPTORS [harvest.usask.ca]

- 17. Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Overcoming solubility issues with 5-(2,3-Dimethyl-3h-indol-3-yl)pentan-1-ol in aqueous buffers

Technical Support Center: 5-(2,3-Dimethyl-3h-indol-3-yl)pentan-1-ol

A Guide to Overcoming Aqueous Solubility Challenges in Research Applications

Welcome to the technical support guide for 5-(2,3-Dimethyl-3h-indol-3-yl)pentan-1-ol. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in aqueous buffers. Our goal is to provide you with the scientific rationale and practical, step-by-step protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 5-(2,3-Dimethyl-3h-indol-3-yl)pentan-1-ol in my standard aqueous buffer (e.g., PBS, TRIS). Why is this happening?

Answer: The difficulty you're experiencing is due to the inherent physicochemical properties of the molecule. An analysis of its structure reveals several features that contribute to its poor water solubility, a property often referred to as lipophilicity or hydrophobicity.

-

Core Indole Structure: The parent indole ring is an aromatic heterocyclic system that is largely nonpolar.[1][2][3][4] Its estimated octanol-water partition coefficient (LogP), a measure of lipophilicity, is approximately 2.14.[1][2][3]

-

Alkyl Substituents: The presence of two methyl groups and a pentanol chain significantly increases the molecule's hydrocarbon character, further increasing its lipophilicity and reducing its affinity for water.

-

Lack of Ionizable Groups: The molecule lacks strongly acidic or basic functional groups that can be ionized by adjusting the pH within a typical physiological range (pH 4-8). Ionization increases a molecule's polarity and, therefore, its aqueous solubility.[5][6][7]

In essence, the molecule prefers a nonpolar, organic environment over a polar, aqueous one. When introduced into an aqueous buffer, the compound's molecules tend to aggregate with each other rather than interact with water molecules, leading to visible precipitation or failure to dissolve. This challenge is common for over 40% of new chemical entities in drug discovery.[8]

Q2: What is the most straightforward first step to solubilize the compound for my experiments?

Answer: The universally accepted first step is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your final aqueous buffer. This method minimizes the volume of organic solvent in your final assay.

The Rationale: By first dissolving the compound in a solvent it is highly soluble in (like Dimethyl Sulfoxide - DMSO), you ensure it is fully solvated at a molecular level. When you perform a serial dilution into the aqueous buffer, you are creating a thermodynamically controlled precipitation that can be managed to keep the final concentration below its aqueous solubility limit.

Recommended Protocol: Preparing a Concentrated Stock Solution

-

Solvent Selection: Dimethyl Sulfoxide (DMSO) is the most common and recommended starting solvent due to its high solubilizing power and miscibility with water.[9]

-

Preparation:

-

Accurately weigh the desired amount of 5-(2,3-Dimethyl-3h-indol-3-yl)pentan-1-ol into a sterile, appropriate-sized vial (e.g., glass or polypropylene).

-

Add the required volume of 100% DMSO to achieve a high-concentration stock (e.g., 10 mM, 50 mM, or 100 mM).

-

Vortex thoroughly for 1-2 minutes. If necessary, use gentle warming in a 37°C water bath or sonication to aid dissolution. Ensure the vial is tightly capped.

-

Visually inspect the solution to confirm that no solid particles remain. The solution should be clear.

-

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Diluting into Aqueous Buffer:

-

Perform serial dilutions of your stock solution directly into your final experimental buffer to achieve the desired working concentration.

-

Crucial Step: Add the stock solution to the buffer while vortexing the buffer. This rapid mixing helps to prevent localized high concentrations of the compound that can cause it to precipitate out of solution.

Troubleshooting Tip: If you observe cloudiness or precipitation upon dilution, it indicates that the final concentration exceeds the compound's aqueous solubility limit, even with the small amount of co-solvent. This means a more advanced formulation strategy is required.

Q3: My compound precipitates from the aqueous buffer even when diluting from a DMSO stock. What are my advanced options?

Answer: When simple dilution from an organic stock is insufficient, you must employ formulation strategies that actively increase the compound's apparent solubility in the aqueous phase. These techniques, known as solubilization, involve the use of pharmaceutical excipients.[10][11][12] The primary methods are the use of co-solvents, surfactants, or cyclodextrins.

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[13][14] This makes the environment more favorable for lipophilic compounds.

Mechanism of Action: Co-solvents work by disrupting the hydrogen bonding network of water, which in turn reduces the energy required to create a cavity for the nonpolar solute molecule.[15]

| Co-solvent | Typical Starting Concentration (v/v) | Key Considerations |

| DMSO | 0.1% - 1.0% | Can be toxic to cells at higher concentrations. Always run a vehicle control.[16][17][18][19][20] |

| Ethanol | 0.1% - 2.0% | Can have biological effects and may cause protein precipitation at high concentrations.[19] |

| Polyethylene Glycol 400 (PEG 400) | 1% - 10% | Generally low toxicity, but can increase the viscosity of the solution.[21] |

| Propylene Glycol (PG) | 1% - 10% | A common vehicle for parenteral formulations.[15][21] |

Protocol: Prepare your aqueous buffer containing the desired final percentage of the co-solvent first. Then, add your concentrated DMSO stock to this co-solvent-buffer mixture while vortexing.

Surfactants are amphiphilic molecules with a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. Above a certain concentration, called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[22][23]

Mechanism of Action: Micelles have a hydrophobic core and a hydrophilic shell.[24] Your lipophilic compound can partition into the hydrophobic core, effectively being "hidden" from the aqueous environment.[22][25][26] This process, known as micellar solubilization, dramatically increases the apparent solubility of the compound.[27]

| Surfactant | Type | Typical Starting Concentration (w/v) | Key Considerations |

| Tween® 20 / Polysorbate 20 | Non-ionic | 0.01% - 0.1% | Widely used, low toxicity. CMC is ~0.006%. |

| Kolliphor® EL (Cremophor® EL) | Non-ionic | 0.01% - 0.1% | Very effective but has been associated with hypersensitivity reactions in vivo. |

| Sodium Dodecyl Sulfate (SDS) | Anionic | 0.05% - 0.2% | Potent solubilizer but denatures proteins and is highly cytotoxic. Use with caution. |

Protocol:

-

Prepare a solution of the surfactant in your aqueous buffer at a concentration well above its CMC.

-

Add the concentrated DMSO stock of your compound to the surfactant solution while vortexing.

-

Allow the solution to equilibrate for 15-30 minutes to ensure micelle formation and compound encapsulation.

Caption: Micellar solubilization of a hydrophobic compound.

Cyclodextrins are cyclic oligosaccharides that have a unique, cone-like structure.[28][29][30]

Mechanism of Action: They possess a hydrophilic exterior and a hydrophobic interior cavity.[8][28][30] Your lipophilic compound can fit into this hydrophobic cavity, forming an "inclusion complex."[8][29][31] This complex has a water-soluble exterior, which allows the entire package to dissolve readily in aqueous buffers.[8][28][30][32]

| Cyclodextrin | Abbreviation | Key Considerations |

| (2-Hydroxypropyl)-β-cyclodextrin | HP-β-CD | Very high aqueous solubility and low toxicity. The most commonly used for research applications. |

| Sulfobutylether-β-cyclodextrin | SBE-β-CD | Has a negative charge, which can further enhance solubility and prevent aggregation. |

| β-Cyclodextrin | β-CD | Lower aqueous solubility than its derivatives, which can limit its utility. |

Protocol:

-

Dissolve the cyclodextrin (e.g., HP-β-CD) in the aqueous buffer. Concentrations can range from 1% to 10% (w/v).

-

Add the concentrated DMSO stock of your compound to the cyclodextrin solution, vortexing vigorously.

-

The solution may need to be stirred or shaken for an extended period (30 minutes to several hours) at room temperature or 37°C to facilitate the formation of the inclusion complex.

Caption: Formation of a water-soluble inclusion complex.

Q4: How do I choose the right strategy and validate it for my experiment?

Answer: The choice of strategy depends on the requirements of your downstream assay, particularly its sensitivity to excipients. The guiding principle is to always use the mildest conditions that achieve the required solubility and to rigorously validate your choice with controls.

Workflow for Selecting and Validating a Solubilization Strategy:

Caption: Decision workflow for solubility troubleshooting.

Validation is Critical:

-

Vehicle Control: This is the most important control. You must run a parallel experiment using your final formulation without the active compound. This means your buffer should contain the same final concentration of DMSO, co-solvent, surfactant, or cyclodextrin as your experimental samples. This control will tell you if the excipients themselves have any effect on your assay (e.g., cell toxicity, enzyme inhibition, signal interference).

-

Confirm Solubility: Before starting a large experiment, confirm that your chosen formulation keeps the compound in solution over the time course and at the temperature of your experiment. A simple visual inspection for clarity is the first step. For more rigorous validation, techniques like Dynamic Light Scattering (DLS) can detect nano-sized precipitates, or you can centrifuge a sample and measure the concentration in the supernatant via HPLC or LC-MS.

By following these structured, evidence-based approaches, you can systematically overcome the solubility challenges associated with 5-(2,3-Dimethyl-3h-indol-3-yl)pentan-1-ol and generate reliable, reproducible data in your research.

References

-

Wikipedia. (n.d.). Micellar solubilization. Retrieved February 15, 2026, from [Link]

-

Di, C., et al. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Retrieved from [Link]

-

Jain, N., & Yalkowsky, S. H. (2001). Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). Journal of Chemical Information and Modeling, ACS Publications. Retrieved from [Link]

-

Popov, V., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Retrieved from [Link]

-

Gong, H., et al. (2021). New insights into the mechanism of surfactant enhanced oil recovery: Micellar solubilization and in-situ emulsification. Petroleum Science. Retrieved from [Link]

-

Mitchell, P. E., & Jurs, P. C. (1998). Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. Journal of Chemical Information and Modeling, ACS Publications. Retrieved from [Link]

-

Wikipedia. (n.d.). Cosolvent. Retrieved February 15, 2026, from [Link]

-

Brouwer, K., et al. (2026). Indirect effects of pH on drug solubility in fed state simulated intestinal fluids. PubMed. Retrieved from [Link]

-

Deranged Physiology. (n.d.). Drug permeation: the influence of pH on solubility in water and lipid. Retrieved February 15, 2026, from [Link]

-

Husskonnen, J. (2023). Advancing Aqueous Solubility Prediction: A Machine Learning Approach for Organic Compounds Using a Curated Dataset. KIT. Retrieved from [Link]

-

Thuy, T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Retrieved from [Link]

-

Wang, S., et al. (2022). Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy. MDPI. Retrieved from [Link]

-

Croda Crop Care. (2023). Micellar Solubilization of Poorly Soluble A.I.s in ME Formulations. Croda. Retrieved from [Link]

-

Ayed, I., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC. Retrieved from [Link]

-

Nair, A., et al. (2018). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO. Retrieved from [Link]

-

Jullian, C., et al. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. Retrieved from [Link]

-

Zhang, Y., et al. (2025). Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations. ResearchGate. Retrieved from [Link]

-

Singh, M., et al. (2010). Cyclodextrins in delivery systems: Applications. PMC - NIH. Retrieved from [Link]

-

Chemsrc. (2025). Indole (CAS#:120-72-9). Retrieved from [Link]

-

Sharma, D., et al. (2019). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Research. Retrieved from [Link]

-

Kumar, S., & Singh, A. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results. Retrieved from [Link]

-

Gulati, K., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis. Retrieved from [Link]

-

Vasile, C., et al. (2025). Cyclodextrin–Hydrogel Hyids in Advanced Drug Delivery. MDPI. Retrieved from [Link]

-

Nasiri, M., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biotechnology. Retrieved from [Link]

-

Jasiewicz, B., et al. (2024). Physicochemical, pharmacokinetic and drug-likeness properties of indole derivatives 1-11. ResearchGate. Retrieved from [Link]

-

ScenTree. (n.d.). Indole (CAS N° 120-72-9). Retrieved February 15, 2026, from [Link]

-

Sharma, A., et al. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Research in Pharmaceutical Sciences. Retrieved from [Link]

-

Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

ScenTree. (n.d.). Indole (CAS N° 120-72-9). Retrieved February 15, 2026, from [Link]

-

Rahman, M. M., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. MDPI. Retrieved from [Link]

-

Chemcess. (2025). Indole: Properties, Reactions, Production And Uses. Retrieved from [Link]

-

Al-Qurain, A. A., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC. Retrieved from [Link]

-

Asian Hospital & Healthcare Management. (2018). Enhancement of the Aqueous Solubility and Permeability of Poorly Water. Retrieved from [Link]

-

Scribd. (2013). Excipient Selection in Parenteral. Retrieved from [Link]

-

Hilaris Publisher. (n.d.). Strategies for Improving Hydrophobic Drugs Solubility and Bioavailability: Focusing on Fenretinide. Retrieved February 15, 2026, from [Link]

-

American Pharmaceutical Review. (2013). Excipient Selection In Parenteral Formulation Development. Retrieved from [Link]

-

Thuy, T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Retrieved from [Link]

-

OriCell. (2025). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Retrieved from [Link]

-

Al-Tikriti, Y., et al. (2024). Strategies to improve solubility and bioavailability of lipophilic drugs. ResearchGate. Retrieved from [Link]

-

Kawabata, Y., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, ACS Publications. Retrieved from [Link]

-

Rayaprolu, B. M., et al. (2025). Excipients in Parenteral Formulations: Selection Considerations and Effective Utilization with Small Molecules and Biologics. ResearchGate. Retrieved from [Link]

-

SlideShare. (n.d.). Excipients Used in Parenteral Formulations of Biotech Product. Retrieved February 15, 2026, from [Link]

-

YouTube. (2017). Indole : Preparation, Structure & Physical & Chemical Properties. Retrieved from [Link]

-

Preparation and Properties of INDOLE. (n.d.). Text. Retrieved February 15, 2026, from [Link]

Sources

- 1. Indole CAS#: 120-72-9 [m.chemicalbook.com]

- 2. ScenTree - Indole (CAS N° 120-72-9) [scentree.co]

- 3. ScenTree - Indole (CAS N° 120-72-9) [scentree.co]

- 4. chemcess.com [chemcess.com]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. scielo.br [scielo.br]

- 7. The Impact of Gastrointestinal pH on Oral Drug Absorption - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. mdpi.com [mdpi.com]

- 9. Cosolvent - Wikipedia [en.wikipedia.org]

- 10. pharmaexcipients.com [pharmaexcipients.com]

- 11. pharmaexcipients.com [pharmaexcipients.com]

- 12. researchgate.net [researchgate.net]

- 13. czasopisma.umlub.pl [czasopisma.umlub.pl]

- 14. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]

- 15. tandfonline.com [tandfonline.com]

- 16. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]

- 17. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]

- 18. mdpi.com [mdpi.com]

- 19. bmrat.biomedpress.org [bmrat.biomedpress.org]

- 20. oricellbio.com [oricellbio.com]

- 21. pnrjournal.com [pnrjournal.com]

- 22. Micellar Solubilization of Poorly Soluble A.I.s in ME Formulations. [michberk.com]

- 23. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Micellar solubilization - Wikipedia [en.wikipedia.org]

- 26. cup.edu.cn [cup.edu.cn]

- 27. pharmafocusasia.com [pharmafocusasia.com]

- 28. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 29. One moment, please... [scienceasia.org]

- 30. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pharmaexcipients.com [pharmaexcipients.com]

- 32. mdpi.com [mdpi.com]

Technical Support Center: Optimizing Column Chromatography for Indole Alcohol Purification

Welcome to the technical support center for the purification of indole alcohols using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating these valuable compounds. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your purification strategies are both effective and scientifically sound.

Part 1: Foundational Knowledge - FAQs

This section addresses fundamental questions that form the bedrock of a successful purification strategy for indole alcohols.

Q1: My indole alcohol appears to be degrading on the silica gel column. What is happening and how can I prevent it?

A1: Indole derivatives, particularly those with alcohol functionalities, can be sensitive to the acidic nature of standard silica gel.[1][2] The lone pair of electrons on the indole nitrogen makes it susceptible to protonation by the acidic silanol groups (Si-OH) on the silica surface. This can lead to decomposition, irreversible adsorption, or the formation of artifacts.[3][4]

Solutions:

-

Neutralized Silica Gel: Deactivate the silica gel by preparing a slurry with a small percentage (typically 1-2%) of a tertiary amine like triethylamine in your mobile phase.[1] This neutralizes the acidic sites.

-

Alternative Stationary Phases: Consider using neutral or basic alumina as your stationary phase.[1][2] Alumina is generally less acidic than silica and can be a good alternative for acid-sensitive compounds.

-

Rapid Purification: Minimize the time your compound spends on the column by employing flash chromatography techniques.[1]

Q2: I'm struggling to get good separation between my indole alcohol and a closely related impurity. What are the key parameters to adjust?

A2: Achieving good resolution between structurally similar compounds, a common challenge with indole derivatives, requires a systematic approach to optimizing your chromatographic conditions.[5][6]

Key Optimization Parameters:

-

Mobile Phase Polarity: Fine-tuning the solvent system is the most critical step. A common approach is to use a binary system of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[7] Small, incremental changes in the ratio can significantly impact selectivity.

-

Stationary Phase Selection: If optimizing the mobile phase isn't sufficient, consider a different stationary phase. Options include silica gel, alumina (neutral or basic), or even reversed-phase (C18) silica for more polar indole alcohols.[2][8]

-

Gradient Elution: For complex mixtures with components of varying polarities, a gradient elution, where the mobile phase composition is changed during the separation, can provide better resolution and sharper peaks compared to an isocratic (constant composition) elution.[9][10][11][12]

Q3: Should I use a gradient or isocratic elution for my indole alcohol purification?

A3: The choice between gradient and isocratic elution depends on the complexity of your sample mixture.[10][11]

-

Isocratic Elution: This method uses a constant mobile phase composition throughout the run.[9][10] It is simpler to set up and is often suitable for separating compounds with similar polarities.[11][12] However, it can lead to peak broadening for later-eluting compounds.[9]

-

Gradient Elution: This technique involves gradually increasing the polarity of the mobile phase during the separation.[9][11] It is generally more effective for complex mixtures containing compounds with a wide range of polarities, resulting in better peak shapes and shorter analysis times.[10][12][13]

| Elution Type | Best For | Advantages | Disadvantages |

| Isocratic | Simple mixtures, compounds with similar polarities | Simple, reproducible, stable baseline[12] | Peak broadening for late-eluting compounds, longer run times for complex mixtures[9] |

| Gradient | Complex mixtures, compounds with a wide range of polarities | Sharper peaks, improved resolution, shorter run times[10][12] | More complex to set up, requires column re-equilibration[10] |

Part 2: Troubleshooting Guide - Common Problems & Solutions

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.

Issue 1: Peak Tailing

Q: My indole alcohol is producing a tailing peak. What are the likely causes and how can I fix it?

A: Peak tailing, where the back of the peak is drawn out, is a common problem that can compromise resolution and purity.[14][15][16]

Primary Causes & Solutions:

-

Secondary Interactions: Strong interactions between the basic indole nitrogen and acidic residual silanol groups on the silica surface are a primary cause of tailing for amine-containing compounds.[17]

-

Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[15][16]

-

Solution: Reduce the amount of sample loaded onto the column. A general guideline is to load 1-5% of the stationary phase mass.[18]

-

-

Column Degradation: A void at the column inlet or a contaminated or degraded column bed can cause poor peak shape.[14][16][17]

-

Solution: If a void is suspected, you can try to carefully add more stationary phase to the top of the column. If the column is contaminated, flushing with a strong solvent may help. In cases of severe degradation, the column may need to be repacked or replaced.[17]

-

Issue 2: Co-elution of Impurities

Q: An impurity is co-eluting with my target indole alcohol. How can I improve the separation?

A: Co-elution occurs when two or more compounds are not adequately separated by the chromatographic system.[6][19]

Strategies for Resolution:

-

Optimize the Mobile Phase:

-

Change Solvent Strength: Systematically vary the ratio of your polar and non-polar solvents. A shallower gradient can often improve the resolution of closely eluting peaks.[6]

-

Change Solvent Selectivity: Switch one of the solvents in your mobile phase to alter the interactions with your compounds. For example, if you are using hexane/ethyl acetate, try switching to dichloromethane/methanol.[20]

-

-

Change the Stationary Phase: If mobile phase optimization is unsuccessful, changing the stationary phase can provide a different selectivity.[21][22] Consider switching from silica gel to alumina, or from normal-phase to reversed-phase chromatography.[2]

-

Improve Sample Preparation: Ensure your sample is free of interfering matrix components by employing techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) before loading onto the column.[6]

Issue 3: Irreproducible Results

Q: My retention times are shifting between runs. What could be causing this lack of reproducibility?

A: Inconsistent retention times can make it difficult to reliably collect your pure compound.

Potential Causes and Solutions:

-

Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a common culprit.

-

Column Equilibration: Insufficient equilibration of the column with the mobile phase before sample injection can lead to shifting retention times.

-

Solution: Ensure the column is thoroughly equilibrated by passing at least 10-20 column volumes of the mobile phase through it before loading your sample.

-

-

Flow Rate Fluctuations: Inconsistent flow rates will directly impact retention times.

-

Temperature Variations: Temperature can affect solvent viscosity and solute-stationary phase interactions.

-

Solution: For highly sensitive separations, consider using a column oven to maintain a constant temperature.[24]

-

Part 3: Experimental Protocols & Visualizations

This section provides detailed protocols for key techniques and visual diagrams to illustrate workflows.

Protocol 1: Wet Loading of the Sample

This is a common method for loading liquid samples or samples that are readily soluble in the mobile phase.[18]

-

Dissolve the crude indole alcohol in a minimal amount of the initial mobile phase.[26][27] Using too much solvent can broaden the initial sample band and decrease resolution.[27]

-

Carefully pipette the sample solution onto the top of the column, allowing it to run down the inner walls to avoid disturbing the stationary phase bed.[26]

-

Open the column stopcock and allow the sample to adsorb onto the stationary phase until the solvent level is just at the top of the adsorbent.[27]

-

Carefully add a small amount of fresh mobile phase to wash any remaining sample from the column walls onto the stationary phase.

-

Once the sample is loaded, carefully fill the column with the mobile phase and begin elution.[18]

Protocol 2: Dry Loading of the Sample

Dry loading is preferred for samples that are not very soluble in the mobile phase or when using a loading solvent that is stronger than the mobile phase.[18][27][28][29]

-

Dissolve the crude indole alcohol in a suitable volatile solvent.

-

Add a small amount of silica gel (or the same stationary phase as in the column) to the solution.[27]

-

Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a free-flowing powder is obtained.[27]

-

Carefully add the dry powder containing the adsorbed sample to the top of the prepared column.

-

Gently tap the column to settle the powder and create a uniform layer.

-

Carefully add a protective layer of sand on top of the sample layer.[26]

-

Fill the column with the mobile phase and begin elution.

Troubleshooting Workflow

Caption: A decision tree for troubleshooting common column chromatography issues.

References

- Benchchem. (n.d.). Technical Support Center: Optimization of One-Pot, Three-Component Indole Synthesis. Benchchem.

- University of York. (n.d.). Preparing & loading the column. Chemistry Teaching Labs.

- University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Organic Chemistry at CU Boulder.

- Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc.

- HPLC Troubleshooting Guide. (n.d.). HPLC Troubleshooting Guide.

- LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International.

- Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?. Biotage.

- Benchchem. (n.d.). Technical Support Center: Purification of Indole Alkaloids. Benchchem.

- Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. Phenomenex.

- PharmaGuru. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. PharmaGuru.

- Benchchem. (n.d.). Application Note: Purification of Indole-3-Carboxamides Using Column Chromatography. Benchchem.

- Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. Danaher Life Sciences.

- University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry.

- Biotage. (2023, January 26). How many ways can you load sample on your column?. Biotage.

- alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. alwsci.

- ResearchGate. (2019, April 10). What is the advantages of gradient elution over isocratic elution in LC?. ResearchGate.

- Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. Veeprho.

- Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions.

- Macedonian Pharmaceutical Bulletin. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74.

- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.

- Teledyne ISCO. (n.d.). Sample Loading Techniques for Large Scale Flash Chromatography. Teledyne ISCO.

- Restek. (2019, June 17). Choosing Your LC Stationary Phase. Restek Resource Hub.

- Separation Science. (n.d.). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Separation Science.

- Seo, J. H., et al. (2014). Chloroformate-Mediated Ring Cleavage of Indole Alkaloids Leads to Re-engineered Antiplasmodial Agents. ACS Medicinal Chemistry Letters, 5(11), 1209–1214.

- LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International.

- Sigma-Aldrich. (n.d.). Selecting a GC Column by a Specific Stationary Phase. Sigma-Aldrich.

- ResearchGate. (2023, June 14). How to choose mobile phase in HPLC to separete the components having absorbace in similar wavelength?. ResearchGate.

- Benchchem. (n.d.). dealing with co-eluting peaks in 3-Indoleacetonitrile chromatography. Benchchem.

- Benchchem. (n.d.). Resolving co-elution issues in HPLC analysis of Dehydrodihydroionol. Benchchem.

- Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube.

- Reddit. (2024, April 3). issues with column chromatography purification of coordination complex. Reddit.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Purification [chem.rochester.edu]

- 4. reddit.com [reddit.com]

- 5. Chloroformate-Mediated Ring Cleavage of Indole Alkaloids Leads to Re-engineered Antiplasmodial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. veeprho.com [veeprho.com]

- 9. biotage.com [biotage.com]

- 10. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]

- 11. pharmaguru.co [pharmaguru.co]

- 12. lifesciences.danaher.com [lifesciences.danaher.com]

- 13. researchgate.net [researchgate.net]

- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]

- 17. elementlabsolutions.com [elementlabsolutions.com]

- 18. chromtech.com [chromtech.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. Choosing Your LC Stationary Phase [discover.restek.com]

- 22. sepscience.com [sepscience.com]

- 23. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 24. researchgate.net [researchgate.net]

- 25. youtube.com [youtube.com]

- 26. Chemistry Teaching Labs - Preparing & loading the column [chemtl.york.ac.uk]

- 27. orgchemboulder.com [orgchemboulder.com]

- 28. biotage.com [biotage.com]

- 29. teledyneisco.com [teledyneisco.com]

Technical Support Center: Preventing Oxidation of 5-(2,3-Dimethyl-3H-indol-3-yl)pentan-1-ol

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs to address the primary challenge in handling 5-(2,3-Dimethyl-3H-indol-3-yl)pentan-1-ol: its susceptibility to oxidative degradation during storage. Our goal is to equip you with the knowledge and protocols necessary to ensure the long-term stability and integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What makes the indole ring in my compound so susceptible to oxidation?

A1: The indole nucleus, which forms the core of your compound, is an electron-rich aromatic system. This high electron density, particularly at the C3 position of the pyrrole ring, makes it a prime target for electrophilic attack and oxidation. Several mechanisms can contribute to its degradation:

-

Autoxidation: This is a spontaneous reaction with atmospheric oxygen that proceeds via a free-radical chain reaction. The process is often initiated by trace impurities, light, or heat and can be autocatalytic, meaning the initial oxidation products accelerate further degradation[1].

-

Photo-oxidation: Indole derivatives can absorb UV or even visible light, promoting them to an excited state. This excited molecule can then react directly with ground-state oxygen or transfer energy to create highly reactive singlet oxygen, which rapidly attacks the indole ring, leading to complex degradation products[2][3].

-

Reaction with Oxidants: The indole ring is readily attacked by hydroxyl radicals (•OH) and other reactive oxygen species (ROS) that may be present due to solvent impurities (e.g., peroxides in aged ethers) or catalyzed by trace metal ions[4][5].

The diagram below illustrates the indole core, highlighting the C3 position, which is a common site of oxidative attack in many indole derivatives[6].

Troubleshooting Guide: Preventing Sample Degradation

Issue: My compound shows signs of degradation (color change, new spots on TLC, extra peaks in HPLC) after storage.

This is a classic sign of oxidation. To preserve the integrity of 5-(2,3-Dimethyl-3H-indol-3-yl)pentan-1-ol, a multi-faceted approach focusing on atmosphere, temperature, and light control is essential.

Solution: The Optimal Storage Protocol

This protocol provides a self-validating system to minimize degradation. By controlling these key variables, you create an environment where the chemical potential for oxidation is drastically reduced.

Experimental Protocol: Preparing and Storing Solutions

-

Solvent Preparation (Crucial First Step):

-

Rationale: Solvents can contain dissolved oxygen and reactive peroxide impurities, which directly contribute to degradation.

-

Procedure:

-

Choose a high-purity, anhydrous solvent in which the compound is stable and soluble.

-

To remove dissolved oxygen, sparge the solvent with an inert gas (Argon or high-purity Nitrogen) for 15-30 minutes. This involves bubbling the gas through the liquid to displace dissolved atmospheric gases[7].

-

If using solvents prone to peroxide formation (e.g., THF, diethyl ether), use a freshly opened bottle of inhibitor-free solvent or pass it through an activated alumina column immediately before use.

-

-

-

Atmosphere Control (Inert Gas Blanketing):

-

Rationale: The most direct way to prevent oxidation is to remove oxygen from the sample's headspace. Inert gases like argon and nitrogen are non-reactive and displace oxygen, creating a protective barrier[8][9][10].

-

Procedure:

-

After dissolving your compound in the degassed solvent, transfer the solution to the storage vial (see Step 4).

-

Gently flush the headspace of the vial with a stream of argon or nitrogen for 30-60 seconds before sealing.

-

Seal the vial tightly with a Teflon-lined cap to ensure an airtight closure.

-

-

-

Temperature Control (Slowing Reaction Kinetics):

-

Rationale: Chemical reactions, including degradation pathways, are significantly slowed at lower temperatures[11][12]. The appropriate temperature depends on the intended storage duration.

-

Procedure:

-

Short-Term Storage (< 1-2 weeks): Store at 2-8°C[13].

-

Long-Term Storage (> 2 weeks): Store at -20°C or, for maximum stability, at -80°C. Storing aliquots prevents repeated freeze-thaw cycles which can introduce moisture and degrade the compound.

-

-

-

Light Protection (Preventing Photodegradation):

-

Rationale: Indoles are notoriously light-sensitive[3]. Exposure to ambient lab lighting, especially UV, can initiate photo-oxidative degradation pathways[2].

-

Procedure:

-

Always use amber glass vials or tubes which block UV and short-wavelength visible light.

-

For extra protection, wrap the vial in aluminum foil or store it inside a light-blocking secondary container or box.

-

-

Summary of Recommended Storage Conditions

| Parameter | Short-Term Storage (<2 weeks) | Long-Term Storage (>2 weeks) | Rationale |

| Temperature | 2–8°C | -20°C to -80°C | Reduces reaction and degradation rates significantly[12][14]. |

| Atmosphere | Headspace purged with Argon/N₂ | Headspace purged with Argon/N₂ | Displaces oxygen to prevent autoxidation[7][8]. |

| Container | Tightly sealed amber glass vial | Tightly sealed amber glass vial (aliquots) | Prevents light exposure and oxygen ingress[14]. |

| Solvent | High-purity, degassed | Anhydrous, high-purity, degassed | Minimizes exposure to dissolved oxygen and water. |

The following workflow diagram summarizes the optimal storage procedure.

Further FAQs

Q2: How can I quickly check if my stored sample has started to oxidize?

A2: Regular quality control is vital. A combination of simple and advanced techniques can be used to monitor the stability of your compound.

| Method | Purpose | Procedure Outline | Complexity |

| Visual Check | Gross Degradation | Observe for any color change from its initial state. | Very Low |

| Thin-Layer Chromatography (TLC) | Purity Check | Spot a small amount on a TLC plate alongside a fresh standard. The appearance of new spots or streaking indicates degradation. | Low |

| HPLC | Quantitative Analysis | Inject the sample onto an appropriate HPLC system. Oxidation will appear as a decrease in the main peak's area and the emergence of new, often more polar, impurity peaks[15][16][17]. | Medium |

| LC-MS | Identification of Degradants | Couple HPLC to a mass spectrometer to determine the molecular weights of degradation products, providing clues to the oxidation mechanism. | High |

Q3: I've followed the protocol, but still see some degradation. What else can I do?

A3: If degradation persists despite rigorous adherence to the protocol, consider these advanced factors:

-

Trace Metal Contamination: Metal ions can catalyze oxidation. Ensure all glassware is scrupulously clean. If contamination is suspected, consider using a solvent that has been treated with a chelating agent like Chelex resin, but be aware this may add an extra variable to your experiment.

-

Solvent Purity: The quality of your solvent cannot be overstated. Peroxides can form in ethers and other solvents over time. Always use the highest grade available, preferably from a freshly opened bottle.

-

Compound's Inherent Stability: Some complex indole alkaloids are inherently less stable than others[18]. It may be that for your specific molecule, daily or weekly preparation from a solid stock (which is generally more stable) is the only way to guarantee purity for sensitive experiments.

Q4: Can I add a commercial antioxidant like BHT or Vitamin E to my solution?

A4: While adding an antioxidant is a common strategy in industrial and pharmaceutical formulations to prevent autoxidation, it should be approached with extreme caution in a research setting[1][19][20].

-

Pros: A radical-scavenging antioxidant could intercept the free radicals that propagate autoxidation.

-

Cons:

-

It introduces an additional chemical into your system, which could interfere with your downstream assay or biological experiment.

-

The antioxidant or its own degradation products could complicate analysis by HPLC or other methods.

-

It may not be effective against all modes of degradation (e.g., photo-oxidation).

-

Recommendation: Adding an antioxidant should be considered a last resort. It is generally preferable to prevent oxidation by rigorously excluding oxygen, light, and heat. If you must use an antioxidant, validate its compatibility with your entire experimental workflow in a separate control experiment.

References

-

Inert gas - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

-

Inerting - Linde Gas. (n.d.). Retrieved February 15, 2026, from [Link]

-

Why Are Inert Gases Like Nitrogen And Argon Used In Furnaces? Prevent Oxidation And Ensure Material Purity. (n.d.). Retrieved February 15, 2026, from [Link]

-

Xue, J., Ma, F., Elm, J., Chen, J., & Xie, H.-B. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11543–11555. [Link]

-

Photoinduced oxidation of an indole derivative: 2-(1′H-indol-2′-yl)-[8][10]naphthyridine. (2019). Photochemical & Photobiological Sciences, 18(4), 833–842. [Link]

-

Al-Abdalla, M., Ali, B. A., & Herlt, A. J. (2003). Reactivity of indole derivatives towards oxygenated radicals. Bioorganic & Medicinal Chemistry, 11(16), 3521–3528. [Link]

-

Xue, J., Ma, F., Elm, J., Chen, J., & Xie, H.-B. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by mOH and mCl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11543–11555. [Link]

-

The Importance of Inerting. (n.d.). Generon. Retrieved February 15, 2026, from [Link]

-

Qi, W., Reiter, R. J., Tan, D. X., Garcia, J. J., Manchester, L. C., Karbownik, M., & Calvo, J. R. (2001). Relative efficacies of indole antioxidants in reducing autoxidation and iron-induced lipid peroxidation in hamster testes. Journal of Cellular Biochemistry, 82(2), 313–320. [Link]

-

HPLC analysis of samples of indole biotransformation by Arthrobacter... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Shelar, S. V., & Argade, N. P. (2019). Regioselective oxidation of indoles to 2-oxindoles. Organic & Biomolecular Chemistry, 17(27), 6671–6677. [Link]

-

Biczak, R., & Wrzalik, R. (2019). Photoinduced oxidation of an indole derivative: 2-(1′H-indol-2′-yl)-[8][10]naphthyridine. Photochemical & Photobiological Sciences, 18(4), 833–842. [Link]

-

Chino, M., Sciortino, G., Orestano, A., Tavanti, C., La Mendola, D., & Fantuzzi, A. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis, 11(15), 9687–9698. [Link]

-

Interesting photochemical oxidation of indoles. (2012, December 28). Sciencemadness Discussion Board. Retrieved February 15, 2026, from [Link]

-

Mitsuda, H., Yasumoto, K., & Iwami, K. (1966). ANTIOXIDATION ACTION OF INDOLE COMPOUNDS DURING THE AUTOXIDATION OF LINOLEIC ACID. Nippon Eiyo Shokuryo Gakkaishi. [Link]

-

Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. (2022). Chemical Engineering Transactions, 94, 919–924. [Link]

-